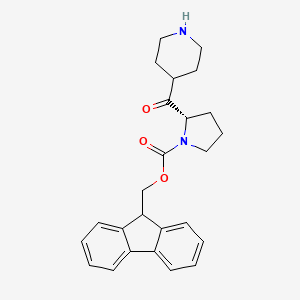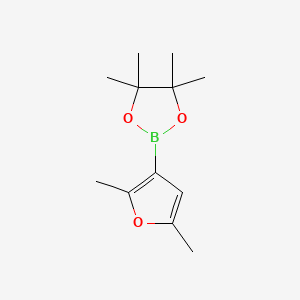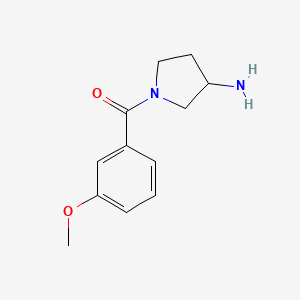![molecular formula C11H10BrNO2 B1466382 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol CAS No. 1231244-43-1](/img/structure/B1466382.png)
2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol
Overview
Description
The compound “2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also contains a bromophenyl group, which is a benzene ring substituted with a bromine atom .
Physical And Chemical Properties Analysis
The compound “2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol” is a light yellow solid with a molecular weight of 224.06 . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Scientific Research Applications
Synthesis of Polysubstituted Derivatives
A study by Chagarovskiy et al. (2016) developed a general approach to synthesize 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, highlighting the versatility of compounds like 2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol in forming bioactive compounds. This research illustrates the compound's utility in synthesizing derivatives with potential antitumor properties, demonstrating its importance in medicinal chemistry (Chagarovskiy et al., 2016).
Development of Triheterocyclic Compounds
Rajanarendar et al. (2005) explored the reaction of substituted isoxazoles with coumarin, leading to compounds with considerable bioactivity, including antitumor and antimicrobial properties. This underscores the compound's role in creating triheterocyclic compounds with broad therapeutic applications (Rajanarendar, Karunakar, & Srinivas, 2005).
Scale-Up Synthesis for Receptor Agonists
Hou et al. (2017) detailed a stereospecific scale-up synthesis of a potent and selective isoxazole-containing S1P1 receptor agonist, demonstrating the compound's applicability in developing receptor-targeted therapies. The improved synthesis process, including regioselective ring-opening reactions, highlights the compound's significance in pharmaceutical manufacturing (Hou et al., 2017).
Ultrasound-Promoted Synthesis of Derivatives
Saleh and Abd El-Rahman (2009) demonstrated the synthesis of novel pyrazoles and isoxazoles from the reaction of certain carbanions with halides in ethanol, improved by ultrasound irradiations. This research signifies the compound's role in enhancing reaction efficiencies and yields through modern synthetic techniques (Saleh & Abd El-Rahman, 2009).
properties
IUPAC Name |
2-[3-(3-bromophenyl)-1,2-oxazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-3-1-2-8(6-9)11-7-10(4-5-14)15-13-11/h1-3,6-7,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFFRJCKPQSQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291739 | |
| Record name | 3-(3-Bromophenyl)-5-isoxazoleethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol | |
CAS RN |
1231244-43-1 | |
| Record name | 3-(3-Bromophenyl)-5-isoxazoleethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231244-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Bromophenyl)-5-isoxazoleethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466302.png)
![5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466304.png)
![3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1466305.png)



![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)
![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466316.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466317.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)
